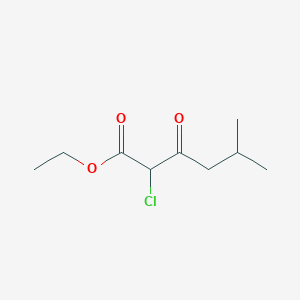
Ethyl 2-chloro-5-methyl-3-oxohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-5-methyl-3-oxohexanoate is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-chloro-5-methyl-3-oxohexanoate, a beta-ketoester with the molecular formula C9H15ClO3 and a molecular weight of 206.67 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This compound features a chloro substituent at the second carbon position, a methyl group at the fifth carbon, and a ketone functional group at the third carbon, which contribute to its reactivity and utility in various chemical applications.
Synthesis and Structural Characteristics
The synthesis of this compound can be performed through several methods, including nucleophilic substitution reactions involving chloroacetic acid derivatives. Its structural characteristics allow it to act as an intermediate in synthesizing biologically active compounds, such as vitamins and pharmaceuticals, notably biotin (vitamin H) .
Medicinal Applications
This compound has been explored for its role in synthesizing various pharmacologically active compounds. Its derivatives have shown promise in:
- Antimicrobial Activity : Compounds derived from beta-ketoesters have been investigated for their antibacterial properties. For instance, studies indicate that certain derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research has highlighted the potential of beta-ketoester derivatives in inhibiting cancer cell proliferation. For example, some studies have reported that related compounds can inhibit key enzymes involved in cancer metabolism .
Interaction Studies
Interaction studies have focused on this compound's reactivity with various nucleophiles and electrophiles. These studies elucidate its potential as a building block in synthetic chemistry and its interactions with biological systems, influencing pharmacological properties. The compound's unique structural features allow it to partake in diverse chemical reactions, enhancing its applicability in drug development .
Comparative Analysis with Related Compounds
This compound shares similarities with other beta-ketoesters but stands out due to its specific arrangement of functional groups. The following table summarizes comparisons with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-chloroacetoacetate | Chloro group at the second position | Primarily used in nucleophilic substitution reactions |
| Ethyl 3-chloro-5-methyl-2-oxohexanoate | Chloro group at the third position | Focuses on different regioselective reactions |
| Ethyl 4-bromo-3-oxobutanoate | Bromine substituent | Utilized for different synthetic pathways |
Case Studies and Research Findings
- Bioreduction Studies : A study conducted on the bioreduction of beta-ketoesters by whole cells of Kluyveromyces marxianus demonstrated that this compound can undergo enzymatic transformations leading to valuable chiral products . The conversion rates and enantiomeric excesses were analyzed using gas chromatography (GC), showcasing its potential for asymmetric synthesis.
- Anticancer Activity : In vitro assays indicated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116) and lung cancer (A549). These findings suggest that modifications to the compound could enhance its therapeutic efficacy .
特性
IUPAC Name |
ethyl 2-chloro-5-methyl-3-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3/c1-4-13-9(12)8(10)7(11)5-6(2)3/h6,8H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZIUUFBFSOBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)CC(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














